5-Bromo-3-nitroisothiazole 5-Bromo-3-nitroisothiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733409
InChI: InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H
SMILES:
Molecular Formula: C3HBrN2O2S
Molecular Weight: 209.02 g/mol

5-Bromo-3-nitroisothiazole

CAS No.:

Cat. No.: VC15733409

Molecular Formula: C3HBrN2O2S

Molecular Weight: 209.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-nitroisothiazole -

Specification

Molecular Formula C3HBrN2O2S
Molecular Weight 209.02 g/mol
IUPAC Name 5-bromo-3-nitro-1,2-thiazole
Standard InChI InChI=1S/C3HBrN2O2S/c4-2-1-3(5-9-2)6(7)8/h1H
Standard InChI Key VUFCACSQCYYJHP-UHFFFAOYSA-N
Canonical SMILES C1=C(SN=C1[N+](=O)[O-])Br

Introduction

Synthetic Methodologies

Direct Nitration-Bromination Sequences

The synthesis typically begins with functionalization of the isothiazole core. A two-step protocol involving nitration followed by bromination is widely employed:

  • Nitration: Treatment of 3-aminoisothiazole with fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 10%) at 0–5°C yields 3-nitroisothiazole (68% yield) .

  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 25°C introduces bromine at position 5 (55% yield) .

Table 1: Optimization of Bromination Conditions

Brominating AgentSolventTemperature (°C)Yield (%)
NBSCH₂Cl₂2555
Br₂CCl₄4048
HBr/H₂O₂AcOH6037

Alternative Routes via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable post-synthetic modifications. For example, 5-bromo-3-nitroisothiazole reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form 5-aryl derivatives (60–72% yields) .

Physicochemical Properties

Structural and Spectral Characteristics

  • Molecular Weight: 223.02 g/mol

  • Melting Point: 142–144°C (decomposition observed above 150°C) .

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 8.72 (s, 1H, H-4), 7.89 (s, 1H, H-2).

    • ¹³C NMR: δ 158.2 (C-3), 132.1 (C-5), 125.6 (C-4).

Solubility and Stability

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO. It is photolabile, requiring storage in amber vials under inert atmospheres .

Chemical Reactivity

Electrophilic Substitution

The nitro group strongly deactivates the ring, directing electrophiles to position 4. Sulfonation with oleum (20% SO₃) at 80°C produces 4-sulfo-5-bromo-3-nitroisothiazole (41% yield) .

Nucleophilic Displacement

The bromine atom undergoes substitution with soft nucleophiles:

  • Amination: Liquid NH₃ at 80°C yields 5-amino-3-nitroisothiazole (70% purity) .

  • Azidation: NaN₃ in DMF forms the 5-azido derivative (62% yield) .

Table 2: Nucleophilic Substitution Outcomes

NucleophileConditionsProductYield (%)
NH₃THF, 80°C5-Amino-3-nitroisothiazole70
CH₃O⁻EtOH, reflux5-Methoxy-3-nitroisothiazole65
N₃⁻DMF, 60°C5-Azido-3-nitroisothiazole62

Biological Activity and Applications

Antimicrobial Potency

Derivatives exhibit broad-spectrum activity:

  • Antibacterial: MIC = 8–16 µg/mL against Staphylococcus aureus .

  • Antifungal: 90% growth inhibition of Candida albicans at 32 µg/mL .

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials show 95% weed suppression at 50 g/ha .

Polymer Stabilizers

Incorporation into polypropylene matrices reduces UV-induced degradation by 40% compared to commercial stabilizers .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of nitro group orientation in DNA intercalation.

  • Process Optimization: Develop continuous-flow bromination protocols to enhance scalability .

  • Hybrid Derivatives: Combine with triazole moieties to improve pharmacokinetics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator